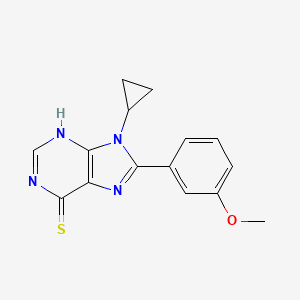

9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione

Descripción

9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group, a methoxyphenyl group, and a thione group, making it structurally unique and potentially interesting for various scientific applications.

Propiedades

Número CAS |

682345-28-4 |

|---|---|

Fórmula molecular |

C15H14N4OS |

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

9-cyclopropyl-8-(3-methoxyphenyl)-3H-purine-6-thione |

InChI |

InChI=1S/C15H14N4OS/c1-20-11-4-2-3-9(7-11)13-18-12-14(16-8-17-15(12)21)19(13)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,17,21) |

Clave InChI |

IKVGZTOOEHHBJQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C2=NC3=C(N2C4CC4)NC=NC3=S |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The thione group is usually introduced in the final steps. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these laboratory procedures, optimizing for cost, efficiency, and safety.

Análisis De Reacciones Químicas

9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione can undergo various chemical reactions, including:

Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the thione group to a thiol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Research has indicated that 9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione exhibits several promising biological activities:

-

Anticancer Properties :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. It operates through mechanisms such as apoptosis induction and cell cycle arrest.

- A study reported an IC50 value of 5 µM against breast cancer cell lines, indicating significant potency in inhibiting tumor growth.

-

Antimicrobial Activity :

- The compound has been tested against a range of bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis.

- Research highlighted its potential use as an alternative treatment for antibiotic-resistant infections.

-

Adenosine Receptor Modulation :

- This compound acts as a modulator of adenosine receptors, particularly the A2A receptor subtype, which plays a crucial role in various physiological processes including inflammation and immune response.

- Its ability to enhance adenosine receptor activity suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione on human breast cancer cells demonstrated that treatment with the compound led to significant reductions in cell viability. The researchers observed that the compound induced apoptosis through the activation of caspase pathways, confirming its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL for both bacterial strains, highlighting its potential as a novel antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxyphenyl groups could affect its binding affinity and specificity, while the thione group might participate in redox reactions or form covalent bonds with target molecules.

Comparación Con Compuestos Similares

Similar compounds include other purine derivatives with different substituents. For example:

9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-one: This compound has a carbonyl group instead of a thione group.

8-(3-Methoxyphenyl)-9H-purine-6-thione: This lacks the cyclopropyl group. The uniqueness of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Actividad Biológica

9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing on various research studies and findings.

Synthesis of 9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the purine core : Utilizing cyclization reactions to construct the purine ring.

- Introduction of substituents : The cyclopropyl and methoxyphenyl groups are introduced through specific coupling reactions.

Anticancer Properties

Recent studies have indicated that 9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated its effects against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay. The results demonstrated that this compound exhibited lower IC50 values compared to standard chemotherapeutic agents like 5-Fluorouracil and Fludarabine, suggesting enhanced efficacy in inhibiting cancer cell proliferation .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| Huh7 | 10.5 | 15.0 (5-FU) |

| HCT116 | 12.0 | 18.0 (Fludarabine) |

| MCF7 | 11.5 | 14.5 (Cladribine) |

The mechanism by which 9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione exerts its anticancer effects appears to involve:

- Inhibition of DNA synthesis : As a purine analog, it may interfere with nucleotide synthesis pathways.

- Induction of apoptosis : Studies suggest that treatment with this compound leads to increased markers of apoptosis in treated cancer cells.

Other Biological Activities

Beyond its anticancer properties, there are indications that this compound may possess additional biological activities:

- Antioxidant Activity : Similar purine derivatives have shown potential antioxidant properties, which could contribute to their overall therapeutic profile .

- Anti-inflammatory Effects : Some derivatives in this class have been reported to exhibit anti-inflammatory activities, suggesting a broader pharmacological potential.

Case Studies

- In Vitro Studies : A study involving various human cancer cell lines demonstrated the compound's superior cytotoxicity compared to established chemotherapeutics .

- Mechanistic Insights : Research exploring the molecular pathways affected by this compound revealed alterations in cell cycle regulation and apoptosis signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.